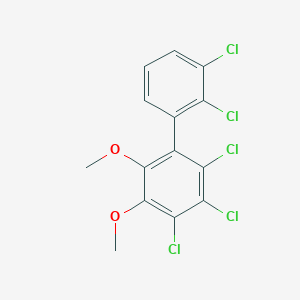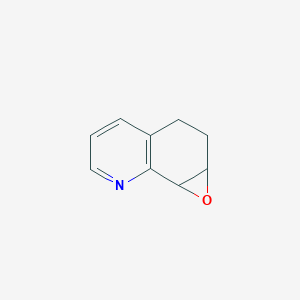
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Epoxy-5,6,7,8-tetrahydroquinoline (ETHQ) is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and causing structural changes that can lead to cell death. It has also been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may inhibit the activity of enzymes involved in DNA replication and repair.
生化学的および生理学的効果
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in lab experiments is its relatively simple synthesis method, which allows for the production of high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several future directions for research on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One area of interest is its potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential as an anticancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, which could lead to the development of more effective drugs based on this compound.
合成法
The synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This method has been used successfully to produce high yields of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline with good purity.
科学的研究の応用
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
110288-10-3 |
|---|---|
製品名 |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
InChIキー |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
正規SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
同義語 |
Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
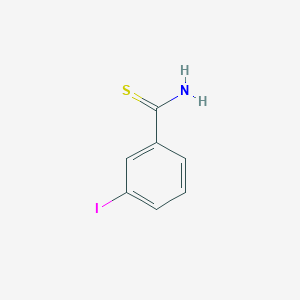
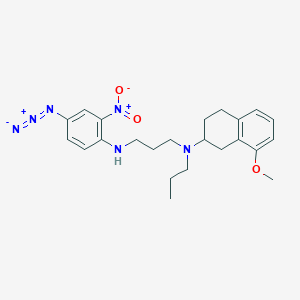
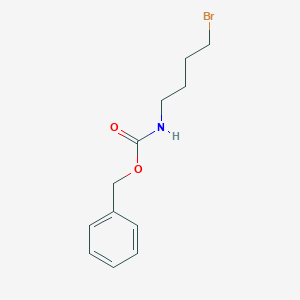
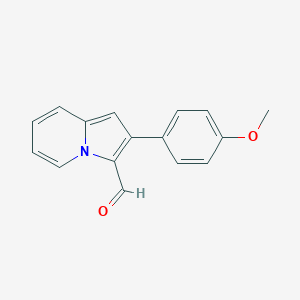
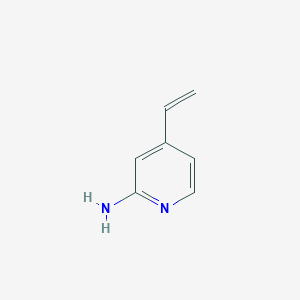
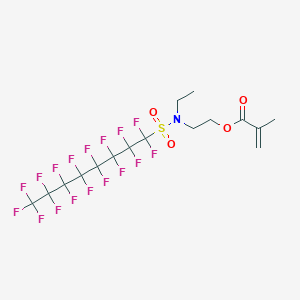
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
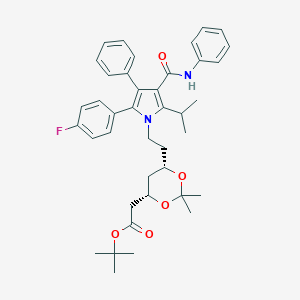
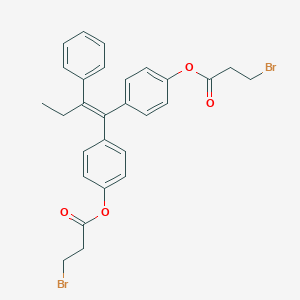
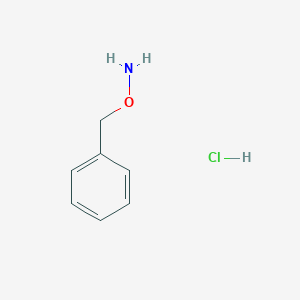
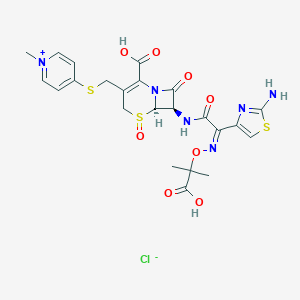
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
